(4E)-TCO-PNB Ester
Overview
Description
(4E)-TCO-PNB Ester is a chemical compound belonging to the class of esters, which are organic compounds formed by the reaction of an acid and an alcohol with the elimination of water. Esters are known for their pleasant fragrances and are widely used in the food, fragrance, and pharmaceutical industries. The specific structure of this compound includes a trans-cyclooctene (TCO) moiety and a para-nitrobenzyl (PNB) ester group, making it a unique compound with specific applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-TCO-PNB Ester typically involves the esterification reaction between trans-cyclooctene and para-nitrobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:
[ \text{Trans-cyclooctene} + \text{Para-nitrobenzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: (4E)-TCO-PNB Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trans-cyclooctene and para-nitrobenzyl alcohol.
Reduction: The nitro group in the para-nitrobenzyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Trans-cyclooctene and para-nitrobenzyl alcohol.
Reduction: Trans-cyclooctene and para-aminobenzyl alcohol.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
(4E)-TCO-PNB Ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4E)-TCO-PNB Ester involves the hydrolysis of the ester bond, which releases trans-cyclooctene and para-nitrobenzyl alcohol. The para-nitrobenzyl moiety can undergo further chemical transformations, such as reduction to para-aminobenzyl alcohol, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug delivery or biochemical assays.
Comparison with Similar Compounds
(4E)-TCO-PNB Ester can be compared with other esters, such as:
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.
Isopentyl acetate: An ester with a banana-like aroma, used in flavorings and fragrances.
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a trans-cyclooctene moiety and a para-nitrobenzyl ester group. This structure imparts unique chemical properties and reactivity, making it suitable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
cyclooct-4-en-1-yl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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